![molecular formula C24H24ClN5O3 B2713694 3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848733-05-1](/img/no-structure.png)
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
Compounds with similar structural frameworks, such as pyrimidines and purines, have been extensively studied for their crystallographic properties. For instance, research into racemic and dihydro derivatives of similar compounds has revealed intricate details about their crystallization processes and hydrogen bonding patterns, which could be relevant to understanding the compound (J. N. Low et al., 2004). Such information is crucial for the development of pharmaceuticals and new materials.
Synthetic Pathways and Chemical Reactions
Research into the synthesis and reactions of related heterocyclic compounds highlights potential synthetic pathways that could be applicable. Studies have explored various ring cleavage reactions and the synthesis of substituted thienopyrimidines, indicating a rich chemistry that could be leveraged for creating derivatives of the specified compound with potential biological or material applications (T. Kinoshita et al., 1989; R. More et al., 2013).
Antimicrobial and Antibacterial Properties
Compounds within this structural class have been evaluated for their antimicrobial and antibacterial properties. For example, the synthesis of aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives has demonstrated potential antibacterial activity, suggesting that the compound could also be researched for similar biological activities (J. Cieplik et al., 2008).
Pharmacological Evaluations
Further, derivatives of pyrimido[2,1-f]purine have shown significant pharmacological potential, including receptor affinity, which could imply that the specified compound may have untapped therapeutic value pending further research (Sławomir Jurczyk et al., 2004). Such studies are foundational for the development of new drugs and understanding molecular interactions within biological systems.
Material Science and Electronic Properties
The vibrational and electronic spectral studies of related compounds offer insights into their potential applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials (V. K. Ahluwalia et al., 1989). The structural characteristics conducive to specific electronic transitions could be explored in the compound of interest for similar applications.
Eigenschaften
CAS-Nummer |
848733-05-1 |
|---|---|
Produktname |
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Molekularformel |
C24H24ClN5O3 |
Molekulargewicht |
465.94 |
IUPAC-Name |
3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O3/c1-3-33-19-10-8-18(9-11-19)28-12-5-13-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-16-6-4-7-17(25)14-16/h4,6-11,14H,3,5,12-13,15H2,1-2H3 |
InChI-Schlüssel |
LTNZGXFPKOWTMN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide](/img/structure/B2713612.png)
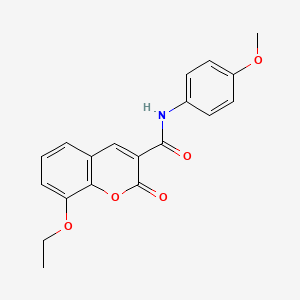
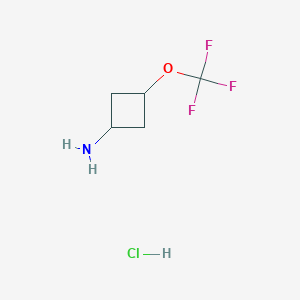
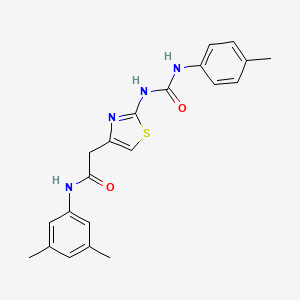
![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2713617.png)
![1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2713618.png)
![2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)
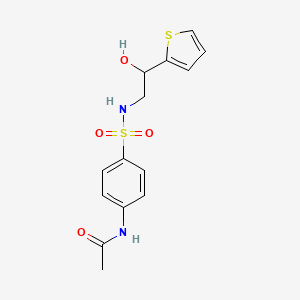
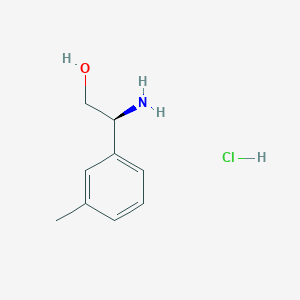
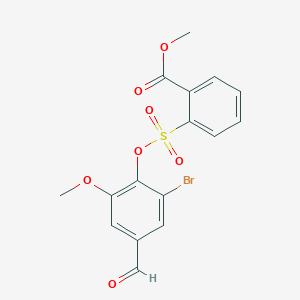
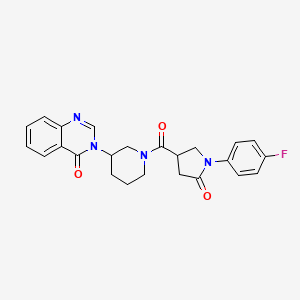
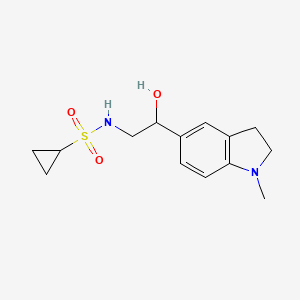
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole](/img/structure/B2713633.png)